Cas no 2034397-72-1 (methyl 4-{2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylsulfamoyl}benzoate)

Methyl 4-{2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylsulfamoyl}benzoate is a structurally complex sulfonamide derivative featuring fused heterocyclic motifs, including furan and thiophene rings. The compound’s key advantages lie in its multifunctional design, combining a sulfamoyl group for potential bioactivity with ester and hydroxyl functionalities that enhance solubility and reactivity. The presence of aromatic heterocycles may contribute to electronic modulation, making it a candidate for pharmaceutical or materials science applications. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The ester group further offers versatility for derivatization or prodrug strategies. Suitable for research in medicinal chemistry or organic synthesis.
methyl 4-{2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylsulfamoyl}benzoate structure
2034397-72-1 structure
Product name:methyl 4-{2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylsulfamoyl}benzoate
CAS No:2034397-72-1
MF:C18H17NO6S2
MW:407.460682630539
CID:6570208
PubChem ID:119101137

methyl 4-{2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylsulfamoyl}benzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-{2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylsulfamoyl}benzoate
    • AKOS026691986
    • F6506-0858
    • methyl 4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate
    • methyl 4-[[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]sulfamoyl]benzoate
    • methyl 4-{[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]sulfamoyl}benzoate
    • 2034397-72-1
    • Inchi: 1S/C18H17NO6S2/c1-24-17(20)13-4-6-15(7-5-13)27(22,23)19-12-18(21,14-8-10-26-11-14)16-3-2-9-25-16/h2-11,19,21H,12H2,1H3
    • InChI Key: VMRZQXQUCBNZEC-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C(=O)OC)=CC=1)(NCC(C1=CC=CO1)(C1=CSC=C1)O)(=O)=O

Computed Properties

  • Exact Mass: 407.04972961g/mol
  • Monoisotopic Mass: 407.04972961g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 8
  • Complexity: 614
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 143Ų
  • XLogP3: 1.8

methyl 4-{2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylsulfamoyl}benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6506-0858-1mg
methyl 4-{[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]sulfamoyl}benzoate
2034397-72-1
1mg
$54.0 2023-09-08
Life Chemicals
F6506-0858-25mg
methyl 4-{[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]sulfamoyl}benzoate
2034397-72-1
25mg
$109.0 2023-09-08
Life Chemicals
F6506-0858-75mg
methyl 4-{[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]sulfamoyl}benzoate
2034397-72-1
75mg
$208.0 2023-09-08
Life Chemicals
F6506-0858-40mg
methyl 4-{[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]sulfamoyl}benzoate
2034397-72-1
40mg
$140.0 2023-09-08
Life Chemicals
F6506-0858-5mg
methyl 4-{[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]sulfamoyl}benzoate
2034397-72-1
5mg
$69.0 2023-09-08
Life Chemicals
F6506-0858-2mg
methyl 4-{[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]sulfamoyl}benzoate
2034397-72-1
2mg
$59.0 2023-09-08
Life Chemicals
F6506-0858-10mg
methyl 4-{[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]sulfamoyl}benzoate
2034397-72-1
10mg
$79.0 2023-09-08
Life Chemicals
F6506-0858-50mg
methyl 4-{[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]sulfamoyl}benzoate
2034397-72-1
50mg
$160.0 2023-09-08
Life Chemicals
F6506-0858-5μmol
methyl 4-{[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]sulfamoyl}benzoate
2034397-72-1
5μmol
$63.0 2023-09-08
Life Chemicals
F6506-0858-3mg
methyl 4-{[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]sulfamoyl}benzoate
2034397-72-1
3mg
$63.0 2023-09-08

methyl 4-{2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylsulfamoyl}benzoate Related Literature

Additional information on methyl 4-{2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylsulfamoyl}benzoate

Methyl 4-{2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylsulfamoyl}benzoate (CAS No. 2034397-72-1): A Comprehensive Overview

Methyl 4-{2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylsulfamoyl}benzoate, identified by its CAS number 2034397-72-1, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a benzoate backbone coupled with functionalized aromatic and heterocyclic moieties, has garnered attention due to its potential applications in drug discovery and medicinal chemistry.

The molecular structure of Methyl 4-{2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylsulfamoyl}benzoate encompasses several key features that make it a valuable scaffold for developing novel therapeutic agents. The presence of both furan and thiophene rings introduces unique electronic and steric properties, which can be exploited to modulate biological activity. Additionally, the sulfamoyl group at the ethyl chain terminus enhances the compound's solubility and bioavailability, making it a promising candidate for further investigation.

In recent years, there has been a growing interest in the development of heterocyclic compounds for their diverse pharmacological properties. The combination of furan, thiophene, and sulfamoyl functionalities in Methyl 4-{2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylsulfamoyl}benzoate positions it as a versatile building block for synthesizing derivatives with enhanced pharmacological activity. This compound has been explored in various preclinical studies aimed at identifying novel therapeutic targets.

One of the most compelling aspects of Methyl 4-{2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylsulfamoyl}benzoate is its potential in inhibiting key enzymes involved in inflammatory pathways. The sulfamoyl group, in particular, has been shown to interact with biological targets in a manner that disrupts inflammatory cascades, making it a valuable component in the design of anti-inflammatory agents. Furthermore, the hydroxyl group on the ethyl chain provides a site for further functionalization, allowing for the creation of analogs with tailored biological properties.

The benzoate moiety in this compound contributes to its stability and bioavailability, which are critical factors in drug development. Benzoate derivatives are well-known for their ability to cross biological membranes efficiently, ensuring that the active pharmaceutical ingredient reaches its target site in sufficient concentrations. This property makes Methyl 4-{2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylsulfamoyl}benzoate an attractive candidate for oral administration.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interactions of small molecules with biological targets with remarkable accuracy. By leveraging these computational tools, scientists have been able to optimize the structure of Methyl 4-{2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-y)ethylsulfamoyl}benzoate to enhance its binding to specific enzymes and receptors. This approach has led to the identification of several promising derivatives with improved pharmacological profiles.

The synthesis of Methyl 4-{2-(furan-2-y l)-2-hydroxy - - (thiophen - 3 - y l ) eth ylsulf am o y l } ben z o ate involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the preparation of key intermediates such as furan derivatives and thiophene-based compounds. These intermediates are then coupled through sulfamoylation reactions to introduce the sulfamoyl group at the appropriate position on the ethyl chain. Finally, the benzoate moiety is attached via esterification, yielding the desired product.

The synthetic route to Methyl 4-{< strong >furan - - y l strong >}-< strong > hydro xy strong > -< strong > thi o phene - 3 - y l strong > eth ylsulf am o y l } ben z o ate exemplifies the elegance of modern organic synthesis. Each step is carefully designed to maximize yield and purity while minimizing side reactions. This level of precision ensures that researchers obtain high-quality starting materials for further biochemical investigations.

In conclusion, Methyl 4-{< strong >furan - - y l strong >}-< strong > hydro xy strong > -< strong > thi o phene - 3 - y l strong > eth ylsulf am o y l } ben z o ate (CAS No. < strong >2034397 - 72 - 1 strong>) is a compound with significant potential in pharmaceutical research and development. Its unique structural features make it an excellent scaffold for designing novel therapeutic agents with enhanced biological activity. As computational chemistry and synthetic methodologies continue to evolve, we can expect even more innovative applications of this compound in drug discovery.

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